{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 91338-31-7
VCID: VC17554601
InChI: InChI=1S/C11H15N3O4S/c1-3-5-14-9(12)8(19-6-7(15)16)10(17)13(4-2)11(14)18/h3H,1,4-6,12H2,2H3,(H,15,16)
SMILES:
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol

{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid

CAS No.: 91338-31-7

Cat. No.: VC17554601

Molecular Formula: C11H15N3O4S

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid - 91338-31-7

Specification

CAS No. 91338-31-7
Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
IUPAC Name 2-(4-amino-1-ethyl-2,6-dioxo-3-prop-2-enylpyrimidin-5-yl)sulfanylacetic acid
Standard InChI InChI=1S/C11H15N3O4S/c1-3-5-14-9(12)8(19-6-7(15)16)10(17)13(4-2)11(14)18/h3H,1,4-6,12H2,2H3,(H,15,16)
Standard InChI Key BUSRRYPSOWYCBP-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C(=C(N(C1=O)CC=C)N)SCC(=O)O

Introduction

{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid is a complex organic compound featuring a tetrahydropyrimidine ring, an allyl group, and a thioacetic acid moiety. Its molecular formula is C11H15N3O4S, with a molecular weight of 285.32 g/mol . The compound's IUPAC name is 2-(4-amino-1-ethyl-2,6-dioxo-3-prop-2-enylpyrimidin-5-yl)sulfanylacetic acid .

Synthesis and Chemical Reactions

The synthesis of {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid typically involves multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemistry and yield. These methods allow for the efficient production of the compound with specific structural features that are crucial for its biological activity.

Biological Activity and Potential Applications

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent and an inhibitor of certain enzymes involved in metabolic pathways. Its structural features enable interactions with biological targets, potentially leading to therapeutic applications in treating infections or metabolic disorders.

Biological ActivityDescription
Antimicrobial ActivityExhibits potential as an antimicrobial agent.
Enzyme InhibitionInhibits certain enzymes involved in metabolic pathways.
Therapeutic PotentialPotential applications in treating infections or metabolic disorders.

Interaction Studies

Interaction studies focus on how {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid interacts with various biological molecules. Preliminary studies suggest that it can bind to specific enzymes and receptors, modulating their activity. Detailed kinetic studies and binding assays are necessary to elucidate these interactions further.

Comparison with Similar Compounds

Several compounds share structural characteristics with {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid, but its unique combination of an allyl group and a tetrahydropyrimidine ring structure may confer distinct biological properties compared to similar compounds.

CompoundMolecular FormulaKey Features
N-(6-Amino-1,3-dimethyl-2,4-dioxo-pyrimidin)formamideC6H9N3O2Contains dimethyl substitution
N-(6-Amino-propyl-pyrimidin)acetamideC9H14N4O2Propyl group instead of ethyl
N-(6-Amino-benzyl-pyrimidin)sulfonamideC12H14N4O3SBenzyl substitution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator